molecular formula C9H23NO6P2 B14653571 Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate CAS No. 52089-38-0

Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate

Cat. No.: B14653571
CAS No.: 52089-38-0
M. Wt: 303.23 g/mol
InChI Key: KWKOFUVGUYSLFN-UHFFFAOYSA-N
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Description

Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate is an organophosphorus compound that has garnered interest due to its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of two diethoxyphosphoryl groups attached to an amino-methyl moiety, making it a unique phosphonate derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a dialkyl phosphite under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize reaction time. Catalysts such as acids, bases, or transition metals may be employed to enhance the reaction efficiency. Additionally, modern techniques like microwave-assisted synthesis and ultrasound irradiation can be used to further improve the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products have diverse applications in various fields, making this compound a valuable intermediate .

Scientific Research Applications

Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and as a probe for studying biological processes involving phosphorus-containing compounds.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It is employed as a corrosion inhibitor, flame retardant, and plasticizer in various industrial applications

Mechanism of Action

The mechanism of action of diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and functional properties. Its dual diethoxyphosphoryl groups provide versatility in chemical transformations, making it a valuable compound for various applications .

Properties

CAS No.

52089-38-0

Molecular Formula

C9H23NO6P2

Molecular Weight

303.23 g/mol

IUPAC Name

N,1-bis(diethoxyphosphoryl)methanamine

InChI

InChI=1S/C9H23NO6P2/c1-5-13-17(11,14-6-2)9-10-18(12,15-7-3)16-8-4/h5-9H2,1-4H3,(H,10,12)

InChI Key

KWKOFUVGUYSLFN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CNP(=O)(OCC)OCC)OCC

Origin of Product

United States

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